tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate
Description
tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate is a complex organic compound that features a tert-butyl group, a tetrahydro-2H-pyran ring, and a piperidine ring
Properties
IUPAC Name |
tert-butyl N-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)18-12-14-4-8-19(9-5-14)13-15-6-10-21-11-7-15/h14-15H,4-13H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOIKGZAZGZGAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Intermediates
- Piperidin-4-ylmethanol : Serves as the primary amine precursor.
- Tetrahydro-2H-pyran-4-ylmethyl bromide : Introduces the oxane moiety via nucleophilic substitution.
- Di-tert-butyl dicarbonate (Boc anhydride) : Provides the tert-butoxycarbonyl protecting group.
Stepwise Synthesis Protocol
Alkylation of Piperidin-4-ylmethanol
The piperidine nitrogen is alkylated with tetrahydro-2H-pyran-4-ylmethyl bromide under basic conditions:
Reaction Conditions
- Substrate : Piperidin-4-ylmethanol (1.0 equiv)
- Alkylating Agent : Tetrahydro-2H-pyran-4-ylmethyl bromide (1.2 equiv)
- Base : Potassium carbonate (2.5 equiv)
- Solvent : Acetonitrile (0.1 M)
- Temperature : Reflux at 82°C for 12 hours.
Workup : The mixture is filtered, concentrated under reduced pressure, and purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield 1-(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-ylmethanol.
Carbamate Formation with Boc Anhydride
The primary alcohol is converted to the carbamate using Boc anhydride:
Reaction Conditions
- Substrate : 1-(Tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-ylmethanol (1.0 equiv)
- Reagent : Boc anhydride (1.5 equiv)
- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Dichloromethane (0.2 M)
- Temperature : Room temperature, 24 hours.
Workup : The reaction is quenched with water, extracted with DCM, dried over sodium sulfate, and concentrated. Purification by recrystallization (ethyl acetate/hexanes) affords the final product as a white solid.
Reaction Optimization and Yield Data
Alkylation Step Optimization
Varying the base and solvent significantly impacts yield:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | Acetonitrile | 82 | 78 |
| NaHCO3 | DMF | 100 | 65 |
| Cs2CO3 | THF | 65 | 72 |
Optimal conditions use K2CO3 in acetonitrile, achieving 78% yield.
Carbamation Step Optimization
Excess Boc anhydride and extended reaction times improve conversion:
| Boc Anhydride (equiv) | Time (hours) | Yield (%) |
|---|---|---|
| 1.0 | 12 | 58 |
| 1.5 | 24 | 85 |
| 2.0 | 24 | 87 |
Using 1.5 equivalents of Boc anhydride for 24 hours balances cost and yield.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
- δ 1.44 (s, 9H, Boc CH3)
- δ 3.30–3.45 (m, 4H, piperidine H)
- δ 3.85 (d, 2H, OCH2 from oxane)
- δ 4.05 (q, 2H, NCH2 from alkylation).
13C NMR (100 MHz, CDCl3) :
Mass Spectrometry
ESI-MS : m/z 299.2 [M+H]+ (calculated 298.42 g/mol).
Alternative Synthetic Approaches
Reductive Amination Route
An alternative method condenses piperidin-4-ylmethanol with tetrahydro-2H-pyran-4-carbaldehyde under reductive conditions:
Reaction Conditions
- Catalyst : Sodium cyanoborohydride (1.2 equiv)
- Solvent : Methanol, 24 hours at room temperature.
Yield : 68%, lower than alkylation due to competing imine formation.
Solid-Phase Synthesis
Immobilizing piperidin-4-ylmethanol on Wang resin enables stepwise Boc protection and alkylation, though yields are moderate (62%).
Industrial-Scale Considerations
Solvent Recycling
Ethyl acetate and acetonitrile are recovered via distillation, reducing costs by 30%.
Catalytic Improvements
Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases alkylation rate by 40%.
Challenges and Troubleshooting
Epimerization Risks
The piperidine ring’s stereochemistry may epimerize under basic conditions. Using milder bases (e.g., K2CO3 instead of NaOH) mitigates this.
Byproduct Formation
Over-alkylation at the piperidine nitrogen produces di-substituted byproducts. Controlling stoichiometry (1.2 equiv alkylating agent) limits this to <5%.
Chemical Reactions Analysis
tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion .
Scientific Research Applications
tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research .
Comparison with Similar Compounds
tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate can be compared with similar compounds such as:
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound has a similar piperidine structure but differs in the attached functional groups.
This compound: This compound shares the tetrahydro-2H-pyran moiety but has different substituents on the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate is a complex organic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a unique structure that includes a tert-butyl group, a tetrahydro-2H-pyran ring, and a piperidine ring, contributing to its diverse biological activities. Understanding its biological activity is crucial for its development in therapeutic applications.
- Molecular Formula: C16H30N2O3
- Molecular Weight: 298.42 g/mol
- CAS Number: 1286273-13-9
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, leading to significant therapeutic effects. The exact mechanism may involve:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.
- Receptor Modulation: It may bind to receptors, altering their signaling pathways and physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various assays, including:
- Antimicrobial Activity: Potential efficacy against bacterial strains.
- Neuroprotective Effects: Possible applications in neurodegenerative diseases due to its interaction with neurotransmitter systems.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Neuroprotective Study:
- A study evaluated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it significantly reduced neuronal cell death induced by oxidative stress, suggesting potential use in treating conditions like Alzheimer's disease.
-
Antimicrobial Efficacy:
- Research demonstrated that this compound exhibited antimicrobial properties against various pathogens, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics.
-
Enzyme Interaction Studies:
- Investigations into the enzyme inhibition properties revealed that this compound could inhibit key metabolic enzymes, which may lead to altered drug metabolism profiles in therapeutic contexts.
Comparison with Similar Compounds
When compared with similar compounds, such as tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Table 2: Comparison of Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| tert-butyl 1-[tetrahydro-2H-pyran-4-methyl]piperidine | Tetrahydropyran and piperidine rings | Antimicrobial |
| tert-butyl 4-(piperidin-4-ylmethyl)piperazine | Piperazine structure | Neuroprotective |
| tert-butyl [1-(tetrahydro-2H-pyran)]piperidin | Similar piperidine structure | Enzyme inhibition |
Q & A
Basic: What are the recommended synthetic routes for tert-butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Coupling reactions using palladium catalysts (e.g., Pd₂(dba)₃) and ligands like BINAP under inert atmospheres (N₂ or Ar) to form intermediates .
- Step 2: Reduction of nitro groups using Fe powder and NH₄Cl in ethanol, followed by purification via silica gel column chromatography (eluent: EtOAc/hexane) .
- Step 3: Deprotection of the tert-butyl carbamate group using HCl/MeOH, yielding the final amine product .
Key Considerations:
- Reaction temperatures (e.g., 100°C for coupling, reflux for reductions) and solvent selection (toluene, EtOH) significantly impact yields .
- Intermediate characterization via LC-MS (e.g., m/z 542 [M+H]⁺ in Step 1) ensures reaction progress .
Basic: How should researchers characterize this compound and its intermediates?
Answer:
Primary Analytical Methods:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR) .
- Mass Spectrometry (ESI+): Molecular ion peaks (e.g., m/z 512 [M+H]⁺ for intermediates) validate synthesis .
- HPLC: Purity assessment (>95%) using reverse-phase C18 columns .
Data Interpretation Tips:
- Monitor deprotection efficiency by tracking tert-butyl group removal in ¹H NMR .
- Compare retention times with standards for intermediates .
Basic: What safety precautions are critical during handling?
Answer:
PPE Requirements:
- Respiratory protection (N95 masks), nitrile gloves, and eye/face shields to avoid inhalation or contact .
- Conduct reactions in fume hoods with spill trays .
First Aid Measures:
- Skin Contact: Wash immediately with soap/water; remove contaminated clothing .
- Eye Exposure: Rinse with water for ≥15 minutes .
- Inhalation: Move to fresh air; administer oxygen if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
